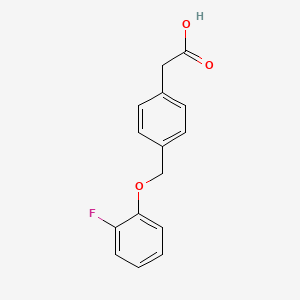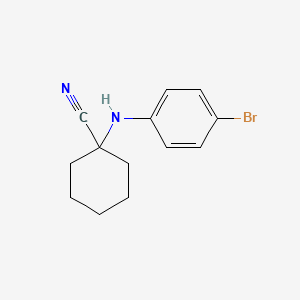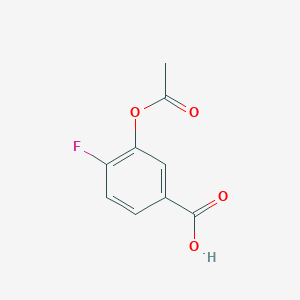
3-Acetoxy-4-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-4-fluorobenzoic acid: is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a fluorine atom, and the hydroxyl group is acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4-fluorobenzoic acid typically involves the acetylation of 4-fluorobenzoic acid. One common method includes the reaction of 4-fluorobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorobenzoic acid and acetic acid.
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 4-Fluorobenzoic acid and acetic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: 3-Acetoxy-4-fluorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound are investigated for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Acetoxy-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The acetoxy group can be hydrolyzed, releasing acetic acid and the active fluorobenzoic acid moiety, which can then exert its effects on molecular targets.
Comparaison Avec Des Composés Similaires
4-Fluorobenzoic acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-Fluoro-4-hydroxybenzoic acid: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
2-Fluoro-4-hydroxybenzoic acid: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.
Uniqueness: 3-Acetoxy-4-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the acetoxy group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7FO4 |
|---|---|
Poids moléculaire |
198.15 g/mol |
Nom IUPAC |
3-acetyloxy-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-5(11)14-8-4-6(9(12)13)2-3-7(8)10/h2-4H,1H3,(H,12,13) |
Clé InChI |
VQMWRZKDSKMABY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


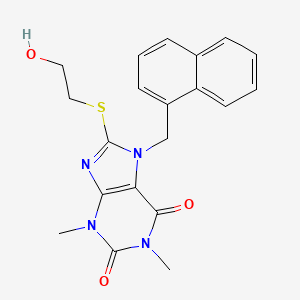

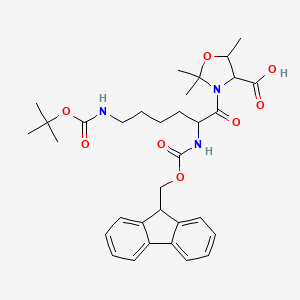
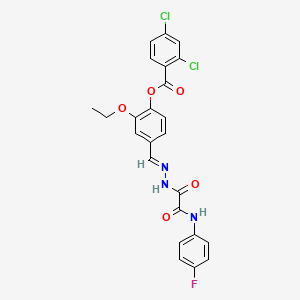

![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)

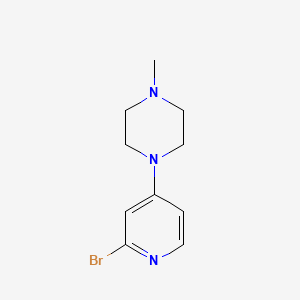
![6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)

